molecular formula C18H22N2O2 B1384999 N-(3-Aminophenyl)-3-(isopentyloxy)benzamide CAS No. 1020722-74-0

N-(3-Aminophenyl)-3-(isopentyloxy)benzamide

Cat. No.: B1384999
CAS No.: 1020722-74-0
M. Wt: 298.4 g/mol
InChI Key: NDOASCMGMWXBCU-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-3-(isopentyloxy)benzamide: is an organic compound that features a benzamide core substituted with an aminophenyl group and an isopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-3-(isopentyloxy)benzamide typically involves the following steps:

    Formation of 3-(isopentyloxy)benzoic acid: This can be achieved by reacting 3-hydroxybenzoic acid with isopentyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 3-(isopentyloxy)benzoyl chloride: The 3-(isopentyloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation reaction: The 3-(isopentyloxy)benzoyl chloride is reacted with 3-aminophenylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-3-(isopentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The isopentyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(3-Aminophenyl)-3-(isopentyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-3-(isopentyloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-3-(isopentyloxy)benzamide: Similar structure but with the amino group in the para position.

    N-(3-Aminophenyl)-4-(isopentyloxy)benzamide: Similar structure but with the isopentyloxy group in the para position.

    N-(3-Aminophenyl)-3-(methoxy)benzamide: Similar structure but with a methoxy group instead of an isopentyloxy group.

Uniqueness

N-(3-Aminophenyl)-3-(isopentyloxy)benzamide is unique due to the specific positioning of the aminophenyl and isopentyloxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are advantageous for certain applications, such as increased binding affinity to a particular target or enhanced stability under certain conditions.

Properties

IUPAC Name

N-(3-aminophenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)9-10-22-17-8-3-5-14(11-17)18(21)20-16-7-4-6-15(19)12-16/h3-8,11-13H,9-10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOASCMGMWXBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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